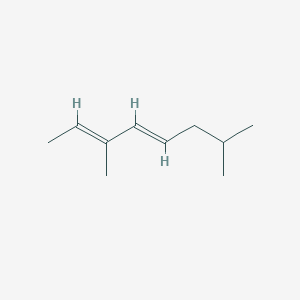

3,7-Dimethylocta-2E,4E-diene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18 |

|---|---|

Molecular Weight |

138.25 g/mol |

IUPAC Name |

(2E,4E)-3,7-dimethylocta-2,4-diene |

InChI |

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5-6,8-9H,7H2,1-4H3/b8-6+,10-5+ |

InChI Key |

NXFMFYVNTLULFW-SOYUKNQTSA-N |

Isomeric SMILES |

C/C=C(\C)/C=C/CC(C)C |

Canonical SMILES |

CC=C(C)C=CCC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3,7 Dimethylocta 2,4 Diene and Its Structural Analogues

Strategies for Stereoselective Synthesis of Dienic Systems

The creation of stereodefined dienes is a challenging yet crucial aspect of modern organic synthesis. The reactivity and biological activity of molecules containing a diene moiety are often intrinsically linked to their stereochemistry. Consequently, a range of sophisticated synthetic strategies has been developed to control the geometry of the newly formed double bonds.

Total Synthesis Approaches for Hydroxy- and Acetoxyoctadienes from Geraniol (B1671447)

Geraniol, a naturally occurring acyclic monoterpene alcohol, serves as a versatile and chiral starting material for the synthesis of various oxygenated octadienes. Its inherent structure provides a scaffold that can be strategically modified to introduce further functionality and stereocenters.

The Sharpless asymmetric epoxidation is a powerful and widely used method for the enantioselective epoxidation of primary and secondary allylic alcohols. google.comdntb.gov.ua This reaction employs a catalyst formed from titanium tetra(isopropoxide), diethyl tartrate (DET), and tert-butyl hydroperoxide as the oxidizing agent. nist.gov The choice of the chiral tartrate ligand ((+)- or (-)-DET) dictates the stereochemical outcome of the epoxidation, allowing for the synthesis of specific enantiomers of the resulting 2,3-epoxyalcohols with high enantiomeric excess. google.comresearchgate.net

In the context of geraniol, Sharpless epoxidation provides a key chiral intermediate, (2S,3S)-2,3-epoxygeraniol, which can then undergo rearrangement to furnish more complex structures. nih.gov The synthesis of (3S, 6S)-(+)-3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene and (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol from geraniol has been described, proceeding via the rearrangement of a chiral 2,3-epoxy alcohol. nih.gov This rearrangement is a critical step in elaborating the carbon skeleton and introducing new functional groups with stereocontrol.

| Reaction | Catalyst/Reagents | Key Feature | Product Type |

| Sharpless Asymmetric Epoxidation | Ti(Oi-Pr)4, (+)- or (-)-DET, TBHP | Enantioselective epoxidation of allylic alcohols | Chiral 2,3-epoxyalcohols |

Following the formation of a chiral epoxy alcohol, subsequent functionalization can be achieved through iodination and hydrolysis. This two-step process allows for the regioselective opening of the epoxide ring to introduce a hydroxyl group and an iodine atom, which can be further manipulated. The synthesis of (3S, 6S)-(+)-3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene and its corresponding diol derivative utilizes a rearrangement of the chiral 2,3-epoxy alcohol with a system composed of triphenylphosphine, pyridine, iodine, and water. nih.gov This method facilitates the formation of iodohydrins, which are versatile intermediates in organic synthesis. chemsynthesis.com The hydrolysis of these intermediates then yields the desired diol products. guidechem.comacs.org

| Reaction Step | Reagents | Intermediate | Final Product Feature |

| Iodination/Rearrangement | Ph3P, Pyridine, I2, H2O | Iodo-functionalized alcohol | Introduction of hydroxyl and iodo groups |

| Hydrolysis | Aqueous conditions | Iodohydrin | Diol |

Selenium dioxide (SeO2) is a versatile reagent for the allylic oxidation of alkenes, providing a direct method for introducing hydroxyl groups at positions adjacent to a double bond. 182.160.97uni.lu This reaction, often referred to as the Riley oxidation, is highly regioselective and can be used to synthesize allylic alcohols from olefins. researchgate.net The mechanism involves an initial ene-like reaction followed by a nih.govnih.gov-sigmatropic rearrangement. 182.160.97

In the synthesis of structural analogues of 3,7-dimethylocta-2,4-diene, such as 8-hydroxygeraniol, SeO2-mediated oxidation has proven to be an effective strategy. acs.org The oxidation of geranyl acetate (B1210297) using selenium dioxide proceeds with high chemo- and regioselectivity to furnish the C8-hydroxylated product, which can then be deprotected to yield 8-hydroxygeraniol. acs.org This method provides a direct route to functionalized dienes that are valuable precursors in the biosynthesis of monoterpene indole (B1671886) alkaloids. acs.org

| Oxidizing Agent | Substrate Type | Reaction Type | Typical Product |

| Selenium Dioxide (SeO2) | Alkenes (e.g., Geranyl Acetate) | Allylic Oxidation (Riley Oxidation) | Allylic Alcohols (e.g., 8-Hydroxygeraniol) |

Synthesis via Epoxide Formation and Ring Opening (e.g., from 3,7-Dimethylocta-1,6-diene)

The conversion of non-conjugated dienes to conjugated dienes is a valuable transformation in organic synthesis. One potential strategy involves the selective epoxidation of one of the double bonds in a non-conjugated diene, followed by a ring-opening and elimination sequence to generate the conjugated system. For a starting material like 3,7-dimethylocta-1,6-diene, selective epoxidation of one of the double bonds would yield an epoxyalkene. Subsequent acid- or base-catalyzed ring-opening of the epoxide to form an allylic alcohol, followed by dehydration, could, in principle, lead to the formation of a conjugated diene system. The regioselectivity of the initial epoxidation and the conditions of the subsequent elimination would be critical in determining the final product's structure and stereochemistry. While the general principles of epoxide chemistry are well-established, specific documented examples of this exact transformation for 3,7-dimethylocta-1,6-diene were not prominent in the surveyed literature.

Modern Synthetic Techniques Employing Green Chemistry Principles (e.g., Microwave Irradiation, Aqueous Media for Hydroquinone (B1673460) Derivatives)

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. Microwave-assisted organic synthesis (MAOS) and the use of environmentally benign solvents like water are two prominent examples of green chemistry techniques.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. The direct and efficient heating of the reaction mixture by microwaves can accelerate a wide variety of organic transformations. This technique is particularly advantageous for reactions that are slow under conventional heating or that require high temperatures, as it can often be performed under solvent-free conditions, further enhancing its green credentials.

The use of water as a solvent for organic reactions is another key aspect of green chemistry. Water is non-toxic, non-flammable, and inexpensive. While many organic compounds have low solubility in water, certain reactions, such as the Diels-Alder reaction for the synthesis of cyclic systems, can be significantly accelerated in aqueous media. This rate enhancement is attributed to the hydrophobic effect and the high cohesive energy density of water. The synthesis of hydroquinone derivatives, for instance, can benefit from being conducted in aqueous media, which aligns with the goals of sustainable chemistry.

| Green Chemistry Technique | Principle | Advantages | Example Application |

| Microwave Irradiation | Direct heating of polar molecules | Reduced reaction times, higher yields, solvent-free conditions | General organic synthesis |

| Aqueous Media | Use of water as a solvent | Environmentally benign, rate acceleration (e.g., Diels-Alder) | Synthesis of hydroquinone derivatives |

Preparation of Substituted Diene Systems via Wittig Reactions

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes from carbonyl compounds. libretexts.orgmnstate.edu This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which attacks an aldehyde or ketone to form a betaine (B1666868) intermediate, followed by the formation of a four-membered oxaphosphatane ring. The subsequent decomposition of this intermediate yields the desired alkene and a phosphine (B1218219) oxide byproduct. libretexts.org A key advantage of the Wittig reaction is the unambiguous placement of the newly formed double bond, avoiding the mixtures of isomers that can arise from elimination reactions. libretexts.orgmnstate.edu

This methodology is particularly valuable for the synthesis of conjugated dienes. By selecting appropriate carbonyl compounds and phosphorus ylides, complex diene systems can be constructed. brainly.comproprep.com For instance, a conjugated diene like 1-phenyl-1,3-pentadiene can be synthesized by reacting benzaldehyde (B42025) with the appropriate phosphorus ylide derived from a halo-pentene precursor. study.com The versatility of the Wittig reaction allows for the combination of various aldehydes or ketones with different ylides, enabling the targeted synthesis of a wide array of substituted dienes. brainly.com

| Reactants | Product | Reaction Type |

| Aldehyde/Ketone + Phosphorus Ylide | Alkene + Triphenylphosphine oxide | Wittig Reaction |

| Benzaldehyde + 1-bromo-2-methylbut-2-ene derived ylide | 1-phenyl-1,3-pentadiene | Wittig Reaction |

Synthesis of Prenyl Diphosphate (B83284) Analogues

Prenyl diphosphates are crucial intermediates in the biosynthesis of terpenes and steroids. The synthesis of analogues of these compounds is of significant interest for studying the mechanisms of the enzymes involved in these pathways, such as protein farnesyltransferase. nih.gov Synthetic strategies have been developed to create analogues where parts of the isoprenoid chain are replaced with other chemical moieties, for example, aromatic rings. nih.gov

One approach involves a stereocontrolled vinyl triflate-based synthetic route to prepare analogues of farnesyl diphosphate (FPP), a longer-chain relative of simple prenyl diphosphates. This method allows for the replacement of terminal isoprene (B109036) units with groups like naphthyl or biphenyl. nih.gov While not directly a synthesis of 3,7-dimethylocta-2,4-diene, these methods for constructing complex unsaturated systems are relevant to the broader class of polyisoprenoid compounds and their derivatives. The development of methods for creating phosphinic dipeptide analogues, which can act as transition state inhibitors for metalloproteases, also highlights advanced synthetic strategies for preparing complex biomolecular analogues. mdpi.com

| Analogue Type | Synthetic Goal | Relevance |

| Aromatic Farnesyl Diphosphate Analogues | Inhibit or serve as alternative substrates for protein farnesyltransferase. | Study of isoprenoid biosynthesis pathways. |

| Phosphinic Dipeptide Analogues | Act as transition state analogue inhibitors of metalloproteases. | Development of enzyme inhibitors. |

Oxidative Transformations of Dienic Substrates

Oxidation with Transition Metal Reagents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Potassium permanganate (KMnO4) is a potent oxidizing agent capable of reacting with dienes in various ways depending on the reaction conditions. libretexts.org Under harsh conditions, such as in acidic solution or with heat, KMnO4 will oxidatively cleave the double bonds of a diene. stackexchange.comchemistrysteps.com This cleavage results in the formation of carboxylic acids and/or ketones. If a double bond carbon is attached to two alkyl groups, a ketone is formed; if it is attached to one alkyl group and one hydrogen, a carboxylic acid is formed after the initial aldehyde is further oxidized. stackexchange.comchemistrysteps.com

For example, the oxidation of steroidal homoannular dienes with a potassium permanganate-sodium periodate (B1199274) mixture can lead to the cleavage of the double bonds. cdnsciencepub.com In some cases, particularly with hindered dienes, the formation of epoxy-diols may predominate over cleavage. cdnsciencepub.com The oxidation of androsta-3,5- and 4,6-dienes with a biphasic system of potassium permanganate and copper sulfate (B86663) yielded epoxy-hydroxy-ketones as the major products. rsc.org Under milder, cold, and alkaline or neutral conditions, potassium permanganate can hydroxylate the double bonds to form diols (glycols) via syn-addition. libretexts.org

Ozonolytic Cleavage of Terminal Double Bonds in Dienes

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds, including those in dienes. wikipedia.orglibretexts.org The reaction proceeds by the addition of ozone (O3) to a double bond to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. libretexts.orgorganic-chemistry.org This ozonide intermediate can then be treated in one of two ways.

A reductive workup , typically using zinc dust or dimethyl sulfide, cleaves the ozonide to yield aldehydes or ketones. libretexts.orgmasterorganicchemistry.com This method is particularly useful for identifying the structure of the original diene by analyzing the smaller carbonyl-containing fragments. libretexts.org An oxidative workup , commonly employing hydrogen peroxide (H2O2), also cleaves the ozonide but oxidizes any resulting aldehydes to carboxylic acids. Ketones, being resistant to further oxidation under these conditions, remain unchanged. libretexts.orgmasterorganicchemistry.com This technique is used industrially, for example, in the production of azelaic acid from the ozonolysis of oleic acid. libretexts.org

| Workup Condition | Reagents | Products from Alkene C-H bonds | Products from Alkene C-R bonds |

| Reductive | 1. O3; 2. Zn/H2O or (CH3)2S | Aldehydes | Ketones |

| Oxidative | 1. O3; 2. H2O2 | Carboxylic Acids | Ketones |

Oxidation Products of Related Monoterpenes (e.g., Linalool (B1675412) Air Oxidation to Monoterpene Diols)

Linalool (3,7-dimethylocta-1,6-dien-3-ol), a monoterpene alcohol structurally related to 3,7-dimethylocta-2,4-diene, is susceptible to autoxidation upon exposure to air. nih.govnih.gov This process leads to the formation of a complex mixture of oxidation products. The primary products of this oxidation are hydroperoxides. nih.gov Specifically, 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol has been identified as a major primary oxidation product. researchgate.net

These initial hydroperoxides are often unstable and can undergo further reactions to form a variety of secondary oxidation products. nih.gov Among the products formed from the air-oxidation of linalool are several monoterpene diols. researchgate.net Identified diols include (3E)-2,6-dimethylocta-3,7-diene-2,6-diol, 2,6-dimethylocta-1,7-diene-3,6-diol, and others. researchgate.netresearchgate.net The composition of the oxidation mixture can change over time, affecting its chemical properties. nih.gov

| Compound | Oxidation Condition | Key Products |

| Linalool | Air Exposure (Autoxidation) | Linalool Hydroperoxides (e.g., 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol) |

| Linalool | Air Exposure (Autoxidation) | Monoterpene Diols (e.g., 2,6-dimethylocta-3,7-diene-2,6-diol) |

Addition Reactions to Conjugated Diene Systems

Conjugated dienes, such as 1,3-butadiene (B125203), undergo electrophilic addition reactions more readily than isolated dienes. lumenlearning.com A distinctive feature of these reactions is the formation of two types of products: the 1,2-adduct and the 1,4-adduct. lumenlearning.comchemistrysteps.com This outcome is due to the formation of a resonance-stabilized allylic carbocation intermediate after the initial electrophilic attack. The subsequent attack by the nucleophile can occur at either of the two carbons that share the positive charge, leading to the different products. lumenlearning.comscribd.com

The ratio of these products is often dependent on the reaction conditions, illustrating the principles of kinetic versus thermodynamic control. ucalgary.ca

Kinetic Control : At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. ucalgary.cachadsprep.com This is usually the 1,2-adduct, as the nucleophile attacks the more substituted carbon of the allylic cation, which bears a greater share of the positive charge in the most stable resonance contributor. chadsprep.com

Thermodynamic Control : At higher temperatures, the reaction becomes reversible and is under thermodynamic control. ucalgary.ca This condition favors the formation of the most stable product, which is often the 1,4-adduct because it typically results in a more highly substituted (and thus more stable) double bond. scribd.comucalgary.ca

Under free-radical addition conditions, such as with HBr in the presence of peroxides, the 1,4-adduct is almost always the exclusive product. lumenlearning.com

| Control | Conditions | Favored Product | Reason |

| Kinetic | Low Temperature, Short Reaction Time | 1,2-Adduct | Lower activation energy for formation. chadsprep.com |

| Thermodynamic | High Temperature, Long Reaction Time | 1,4-Adduct | Most stable product (more substituted alkene). ucalgary.ca |

General Principles of 1,2 and 1,4 Addition

Conjugated dienes, such as 3,7-dimethylocta-2,4-diene, exhibit unique reactivity in electrophilic addition reactions, leading to a mixture of products through two primary pathways: 1,2-addition and 1,4-addition. openstax.orgmasterorganicchemistry.com This behavior contrasts with the reactions of isolated alkenes, which typically yield a single addition product. libretexts.org The outcome of the reaction with a conjugated diene is dictated by the formation of a resonance-stabilized allylic carbocation intermediate. masterorganicchemistry.comlibretexts.orgchemistrynotmystery.com

The reaction is initiated by the attack of an electrophile (like H⁺ from HBr) on one of the terminal carbons of the conjugated system. chemistrynotmystery.com This protonation occurs regioselectively to form the most stable possible carbocation. libretexts.org In the case of a conjugated diene, the resulting carbocation is allylic, meaning the positive charge is delocalized over two carbon atoms through resonance. libretexts.orgchemistrynotmystery.com

This delocalization is key to the formation of two distinct products. The nucleophile can attack either of the carbons bearing a partial positive charge. libretexts.org

1,2-Addition (Direct Addition): If the nucleophile attacks the carbon adjacent to the site of initial protonation, the resulting product is a 1,2-adduct. chemistrynotmystery.com

1,4-Addition (Conjugate Addition): If the nucleophile attacks the carbon at the other end of the original conjugated system (the C4 position), the product is a 1,4-adduct. This process involves a shift of the double bond to the C2-C3 position. openstax.orgchemistrynotmystery.com

The ratio of these products is not static and can be influenced by reaction conditions, most notably temperature. masterorganicchemistry.comlibretexts.org

Kinetic Control: At lower temperatures, the reaction is generally irreversible, and the product that forms faster is favored. masterorganicchemistry.comtransformationtutoring.com This is known as the kinetic product. The 1,2-adduct is often the kinetic product due to the proximity of the nucleophile to the carbocation formed in the initial step. chemistrysteps.com The transition state leading to the 1,2-product typically has a lower activation energy. masterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible. masterorganicchemistry.com This allows an equilibrium to be established between the reactants, the intermediate, and the products. Under these conditions, the most stable product, known as the thermodynamic product, will predominate. masterorganicchemistry.comchemistrynotmystery.com The thermodynamic stability of the product is often determined by the degree of substitution of the double bond in the final product; more substituted alkenes are generally more stable. youtube.commasterorganicchemistry.com For simple dienes like 1,3-butadiene, the 1,4-adduct is typically the more stable thermodynamic product. masterorganicchemistry.com

| Control Pathway | Typical Conditions | Favored Product | Determining Factor |

|---|---|---|---|

| Kinetic Control | Low Temperature | 1,2-Adduct (usually) | Lower energy of activation (forms faster) |

| Thermodynamic Control | High Temperature | 1,4-Adduct (often more stable) | Greater product stability (equilibrium favored) |

Hydrohalogenation and Hydration Reactions of Double Bonds

Hydrohalogenation is a classic example of an electrophilic addition reaction that illustrates the principles of 1,2- and 1,4-addition to conjugated dienes. openstax.org When a conjugated diene like 3,7-dimethylocta-2,4-diene reacts with one equivalent of a hydrogen halide (HX, such as HBr or HCl), a mixture of 1,2- and 1,4-adducts is typically formed. openstax.orgmasterorganicchemistry.com

The mechanism begins with the protonation of one of the double bonds to generate the most stable, resonance-stabilized allylic carbocation. libretexts.orgyoutube.com The subsequent attack by the halide ion (X⁻) at either of the electron-deficient carbons yields the mixture of products. openstax.org For an unsymmetrical diene, it is necessary to consider the protonation of both double bonds to predict all possible products, favoring the pathways that proceed through more stable carbocation intermediates (e.g., tertiary or secondary over primary). transformationtutoring.comchemistrysteps.com

For 3,7-dimethylocta-2,4-diene, protonation at C-5 would lead to a resonance-stabilized carbocation with positive charge shared between C-4 (a tertiary carbon) and C-2 (a secondary carbon). Protonation at C-2 would yield a carbocation with charge shared between C-3 (a tertiary carbon) and C-5 (a secondary carbon). The relative stabilities of these intermediates and the final alkene products will determine the product ratios under kinetic and thermodynamic control.

Hydration of conjugated dienes follows a similar electrophilic addition mechanism, typically catalyzed by a strong acid. The electrophile is H⁺ (often from H₃O⁺), which protonates the diene to form a resonance-stabilized allylic carbocation. A water molecule then acts as the nucleophile, attacking one of the positively charged carbons. A final deprotonation step yields the 1,2- and 1,4-addition alcohol products.

Halogenation and Halohydrin Formation

The addition of halogens (X₂, such as Br₂ or Cl₂) to conjugated dienes also proceeds via an electrophilic addition mechanism, yielding both 1,2- and 1,4-adducts. libretexts.orgchemistrysteps.com The reaction is initiated by the interaction of the diene's π system with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate (e.g., a bromonium ion). chemistrysteps.comyoutube.com

This three-membered ring intermediate is unstable due to ring strain and the positive charge on the halogen. chemistrysteps.commasterorganicchemistry.com The halide ion (X⁻) that was displaced in the first step then acts as a nucleophile. It can attack either of the two carbons of the original double bond in an Sₙ2-like fashion, resulting in anti-addition. masterorganicchemistry.com In a conjugated system, this attack can lead to both 1,2- and 1,4-dihalide products. For example, the addition of bromine to 1,3-butadiene yields a mixture of 3,4-dibromo-1-butene (1,2-adduct) and 1,4-dibromo-2-butene (B147587) (1,4-adduct). libretexts.org

When halogenation is performed in a nucleophilic solvent like water, halohydrin formation occurs. masterorganicchemistry.comchemistrysteps.com After the initial formation of the halonium ion, a water molecule, being the solvent and thus in large excess, acts as the nucleophile instead of the halide ion. chemistrysteps.comchemistrysteps.com The water molecule attacks one of the carbons of the halonium ion, typically the more substituted carbon, as it can better stabilize the partial positive charge in the transition state. masterorganicchemistry.comyoutube.com A final deprotonation step yields the halohydrin, a molecule containing a halogen and a hydroxyl group on adjacent carbons. chemistrysteps.com In the context of a conjugated diene, this can also result in both 1,2- and 1,4-halohydrin products.

Cycloaddition Reactions

Diels-Alder Reactions: Theory and Application for Cyclic Adduct Formation

The Diels-Alder reaction is a powerful and widely used method for synthesizing six-membered rings. wikipedia.orgorganic-chemistry.org It is a concerted, pericyclic reaction classified as a [4+2] cycloaddition, involving the 4 π-electrons of a conjugated diene and the 2 π-electrons of a second component, the dienophile. wikipedia.orgorganic-chemistry.org The reaction results in the formation of a cyclohexene (B86901) derivative through the simultaneous creation of two new carbon-carbon sigma bonds and one new pi bond, at the expense of three existing pi bonds. masterorganicchemistry.com

A key requirement for the diene is its ability to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. wikipedia.orglibretexts.org Bulky substituents that hinder the adoption of the s-cis conformation can significantly slow down or prevent the reaction. wikipedia.org The reaction is thermally allowed and typically proceeds without the need for a catalyst, although Lewis acids can be used to accelerate it. masterorganicchemistry.com

The stereochemistry of the Diels-Alder reaction is highly specific. The reaction is stereospecific with respect to both the diene and the dienophile, meaning the stereochemistry of the reactants is retained in the product. libretexts.org When cyclic dienes are used, bicyclic products are formed, and there is a preference for the formation of the endo product over the exo product. This preference, known as the Alder endo rule, is attributed to favorable secondary orbital interactions in the transition state. wikipedia.org

Influence of Substituents on Diene Reactivity in [4+2] Cycloadditions

The rate of a Diels-Alder reaction is highly sensitive to the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.comijcrcps.com The reaction rate is generally increased when there is a significant electronic disparity between the two reactants. ijcrcps.com

In a "normal electron-demand" Diels-Alder reaction, the rate is accelerated by:

Electron-donating groups (EDGs) on the diene. masterorganicchemistry.comlibretexts.orgijcrcps.com These groups, such as alkyl or alkoxy groups, increase the electron density of the diene and raise the energy of its Highest Occupied Molecular Orbital (HOMO). organic-chemistry.org

Electron-withdrawing groups (EWGs) on the dienophile. masterorganicchemistry.comijcrcps.com Groups like carbonyls (CHO, COR), esters (COOR), nitriles (CN), or nitro groups (NO₂) make the dienophile more electron-poor, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org

This combination of substituents decreases the energy gap between the diene's HOMO and the dienophile's LUMO, facilitating the orbital interaction required for the reaction to occur. organic-chemistry.orgijcrcps.com The compound 3,7-dimethylocta-2,4-diene contains alkyl substituents (methyl groups), which are electron-donating. This makes it an electron-rich diene, well-suited for rapid Diels-Alder reactions with dienophiles bearing electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

Conversely, in an "inverse electron-demand" Diels-Alder reaction, the electronic roles are reversed. The reaction is favored between an electron-poor diene (with EWGs) and an electron-rich dienophile (with EDGs). wikipedia.orgijcrcps.com

| Reactant | Substituent Type | Effect on Reactivity | Examples |

|---|---|---|---|

| Diene | Electron-Donating Group (EDG) | Increases | -CH₃, -OCH₃, -NR₂ |

| Dienophile | Electron-Withdrawing Group (EWG) | Increases | -CHO, -COOR, -CN, -NO₂ |

| Diene | Electron-Withdrawing Group (EWG) | Decreases | -CN, -NO₂ |

| Dienophile | Electron-Donating Group (EDG) | Decreases | -CH₃, -OR |

Rhodium(III)-Catalyzed Sequential Cyclization of Enaminones with 1,3-Dienes via C–H Activation

Recent advances in synthetic methodology have demonstrated the use of transition-metal catalysis to engage 1,3-dienes in novel cycloaddition pathways. One such method is the rhodium(III)-catalyzed sequential cyclization of enaminones with 1,3-dienes for the synthesis of fluorenones. acs.orgacs.org

This process involves a cascade of reactions initiated by the C–H activation of the enaminone substrate, directed by its inherent functional group. acs.org A plausible mechanism begins with the generation of an active cationic Rh(III) species. This catalyst coordinates to the enaminone and facilitates C–H activation to form a five-membered rhodacycle intermediate. acs.org

The 1,3-diene then coordinates to this rhodium complex and undergoes an insertion step, forming a seven-membered metallacycle. acs.org Subsequent reductive elimination yields an intermediate product and regenerates the active Rh(III) catalyst. The intermediate then undergoes further transformations, including aromatization, to afford the final fluorenone product. acs.org This synthetic protocol is efficient and demonstrates good substrate compatibility, allowing for the preparation of structurally diverse fluorenones in moderate to good yields. acs.orgacs.org This type of reaction highlights the expansion of diene chemistry beyond traditional cycloadditions, enabling the construction of complex aromatic systems through C-H functionalization pathways. acs.orgnih.gov

Rearrangement Reactions

Rearrangement reactions are fundamental transformations in organic chemistry, allowing for the intramolecular migration of atoms or groups, leading to structural isomers. In the context of 3,7-dimethylocta-2,4-diene and its analogues, these reactions are crucial for understanding their reactivity and biosynthetic pathways. The conjugated diene system present in these molecules makes them susceptible to various pericyclic and acid-catalyzed rearrangements.

Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. These reactions are characterized by an order [i,j], which defines the migration of a σ-bond to a new position (i-1) and (j-1) atoms away from its original location. For conjugated dienes like 3,7-dimethylocta-2,4-diene, and sigmatropic shifts are of particular relevance.

A common example of a sigmatropic rearrangement is the shift of a hydrogen atom across a conjugated diene system. Such rearrangements are thermally allowed and proceed suprafacially, meaning the migrating atom remains on the same face of the π-system. For instance, 5-methyl-1,3-cyclopentadiene undergoes a rapid-hydrogen shift at room temperature to give a mixture of isomers. While specific studies on-sigmatropic shifts of 3,7-dimethylocta-2,4-diene are not extensively documented, its conjugated diene framework makes it a potential candidate for such rearrangements under thermal conditions.

The Cope rearrangement, a-sigmatropic rearrangement of 1,5-dienes, is another pertinent transformation. This reaction involves the concerted reorganization of six electrons and is thermally driven. A structural analogue of 3,7-dimethylocta-2,4-diene, alloocimene (2,6-dimethyl-2,4,6-octatriene), is known to undergo thermally induced electrocyclic reactions, which are also a type of pericyclic reaction. The study of these reactions in alloocimene provides insight into the potential for similar rearrangements in related conjugated systems.

While the prompt mentions isoprenyl azides, specific examples involving a-sigmatropic rearrangement of an azide (B81097) group in a structure analogous to 3,7-dimethylocta-2,4-diene are not readily found in the literature. However, allylic azides are known to undergo-sigmatropic rearrangements, also known as the Winstein rearrangement, where they exist in equilibrium with their regioisomers.

Allylic Rearrangements in Monoterpenoid Systems

Allylic rearrangements involve the shift of a double bond in an allyl compound. This can occur through various mechanisms, including SN1' or SN2' substitutions, where a nucleophile attacks the γ-carbon of the allylic system, leading to a rearranged product. In monoterpenoid systems, which are structurally related to 3,7-dimethylocta-2,4-diene, allylic rearrangements are common, often catalyzed by acids or occurring under thermal conditions.

For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) yields a mixture of 2-buten-1-ol and 3-buten-2-ol, demonstrating the formation of a rearranged product. In more sterically hindered systems, the rearranged product can even be the major product.

A significant example within monoterpenoids is the thermal isomerization of alloocimene, which involves shifts of its conjugated double bonds. This compound is a key model for studying the thermal and photochemical isomerization of conjugated trienes. These isomerizations can be considered a form of allylic rearrangement, as they involve the shifting of the π-system. Such rearrangements are often driven by the formation of a more stable thermodynamic product. Given the structural similarities, 3,7-dimethylocta-2,4-diene would be expected to exhibit analogous reactivity, particularly under acidic conditions or at elevated temperatures, leading to a mixture of isomeric dienes.

Polymerization Chemistry of Dienes

The conjugated diene structure of 3,7-dimethylocta-2,4-diene and its isomers, such as ocimene, makes them suitable monomers for polymerization. Both coordination and anionic polymerization methods have been explored for these bio-based monomers, aiming to produce sustainable elastomers.

Coordination polymerization, particularly using Ziegler-Natta catalysts, is a widely used method for polymerizing α-olefins and conjugated dienes. These catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminium), can produce polymers with high linearity and stereocontrol. The polymerization mechanism involves the coordination of the monomer to the transition metal center, followed by insertion into the growing polymer chain. While specific data on the Ziegler-Natta polymerization of 3,7-dimethylocta-2,4-diene is limited, studies on other conjugated dienes like isoprene and butadiene have shown that this method can yield polymers with controlled microstructures.

The anionic polymerization of β-ocimene, a structural isomer of 3,7-dimethylocta-2,4-diene, has been investigated in detail. This living polymerization technique allows for the synthesis of homopolymers and block copolymers with controlled molecular weights. An interesting finding is that the homopolymerization of the naturally occurring mixture of (E)- and (Z)-β-ocimene is essentially a "stereo-copolymerization," due to the significantly different reactivities of the two isomers. The trans-isomer is consumed preferentially over the cis-isomer in homopolymerization.

Below are tables summarizing the results from the anionic polymerization of β-ocimene isomers.

Table 1: Anionic Homopolymerization of β-Ocimene Isomeric Mixture This table is interactive and allows for sorting by clicking on the column headers.

| Entry | Target Mn ( kg/mol ) | Measured Mn ( kg/mol ) | Dispersity (Đ) | Tg (°C) |

|---|---|---|---|---|

| 1 | 5 | 7.9 | 2.0 | -61 |

| 2 | 10 | 12.3 | 1.8 | -51 |

| 3 | 20 | 25.1 | 1.7 | -42 |

| 4 | 50 | 46.5 | 1.6 | -29 |

Data sourced from Macromolecules, 2023.

Table 2: Anionic Copolymerization of β-Ocimene and Styrene This table is interactive and allows for sorting by clicking on the column headers.

| Entry | Ocimene in Feed (mol%) | Ocimene in Copolymer (mol%) | Mn ( kg/mol ) | Dispersity (Đ) | Tg (°C) |

|---|---|---|---|---|---|

| 1 | 50 | 54 | 12.1 | 1.5 | -13 |

| 2 | 67 | 68 | 15.3 | 1.6 | -25 |

| 3 | 83 | 84 | 18.2 | 1.8 | -40 |

Data sourced from Macromolecules, 2023.

These studies demonstrate the potential of using dienes like 3,7-dimethylocta-2,4-diene and its isomers as monomers for producing bio-based polymers with tunable properties. The different reactivities of the stereoisomers present a unique challenge and opportunity for controlling the polymer microstructure and, consequently, its thermal and mechanical properties.

Computational Chemistry and Theoretical Studies of 3,7 Dimethylocta 2,4 Diene Systems

Quantum Chemical Calculations for Conformational Analysis

A complete conformational analysis of 3,7-Dimethylocta-2,4-diene would be the foundational step in its theoretical characterization. This process involves identifying all possible spatial arrangements of the molecule (conformers) that result from rotations around its single bonds.

Methodology: Quantum chemical calculations, typically employing methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), would be used to perform a systematic scan of the potential energy surface. By rotating the dihedral angles of the flexible ethyl and isobutyl groups attached to the conjugated diene backbone, a comprehensive set of conformers can be generated. Each of these structures would then be subjected to geometry optimization to find the nearest local energy minimum.

Expected Findings: The final output would be a collection of stable conformers, each with a calculated relative energy. This would reveal the most energetically favorable shapes of the molecule. It is expected that the planarity of the conjugated diene system would be a dominant feature, with various conformers arising from the different orientations of the terminal alkyl groups. An interactive data table, such as the one below, would typically be populated with the relative energies and key dihedral angles for each identified conformer.

| Conformational Isomer | Relative Energy (kcal/mol) | C2-C3-C4-C5 Dihedral Angle (°) | C5-C6-C7-C8 Dihedral Angle (°) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is illustrative. No published data for 3,7-Dimethylocta-2,4-diene is available.

Density Functional Theory (DFT) for Spectroscopic Prediction and Validation (e.g., IR Spectra)

DFT is a powerful tool for predicting vibrational frequencies, which directly correspond to the peaks observed in an Infrared (IR) spectrum. This predictive capability is invaluable for validating experimental spectra and for assigning specific vibrational modes to observed absorption bands.

Methodology: For the lowest energy conformer(s) identified in the conformational analysis, a frequency calculation would be performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The calculation yields a set of harmonic vibrational frequencies and their corresponding intensities. These theoretical frequencies are often systematically scaled to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

Expected Findings: The predicted IR spectrum would show characteristic peaks for C-H stretching, C=C stretching of the conjugated system, and various bending and rocking modes. A comparison with an experimental IR spectrum would allow for a definitive assignment of each band. For example, the symmetric and asymmetric stretches of the methyl groups and the C=C stretches of the diene would be identified.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| Data Not Available | Data Not Available | Data Not Available | C-H stretch (sp³) |

| Data Not Available | Data Not Available | Data Not Available | C-H stretch (sp²) |

| Data Not Available | Data Not Available | Data Not Available | C=C stretch (conjugated) |

| Data Not Available | Data Not Available | Data Not Available | CH₂/CH₃ bending |

This table is illustrative. No published data for 3,7-Dimethylocta-2,4-diene is available.

Reaction Pathway and Transition State Analysis

Understanding the chemical reactions that 3,7-Dimethylocta-2,4-diene can undergo is a key area where computational chemistry provides unique insights. This involves mapping out the entire reaction pathway, from reactants to products, and characterizing the high-energy transition state that connects them.

For any proposed reaction, such as an isomerization or an addition reaction, the transition state (TS) represents the energy maximum along the reaction coordinate. Identifying its structure and energy is crucial for determining the reaction's feasibility and rate.

Methodology: Transition state search algorithms are used to locate the saddle point on the potential energy surface corresponding to the TS. The geometry of the TS is optimized, and a frequency calculation is performed to confirm that it is a true transition state (characterized by a single imaginary frequency).

Expected Findings: A detailed geometric description of the TS would be obtained, showing the partially formed and broken bonds. The energy difference between the reactants and the TS provides the activation energy barrier, a critical parameter in chemical kinetics.

| Reaction | Transition State | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is illustrative. No published data for 3,7-Dimethylocta-2,4-diene is available.

An IRC calculation maps the minimum energy path connecting the transition state down to the reactants and products. This confirms that the identified TS correctly links the intended chemical species.

Methodology: Starting from the optimized transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions.

Expected Findings: The IRC plot visualizes the entire reaction pathway, showing the change in energy as the geometry of the system evolves from reactants, through the transition state, to the products. This provides a clear and unambiguous connection between the stationary points on the potential energy surface.

Modeling of Electronic Properties and Molecular Interactions

The conjugated π-system of 3,7-Dimethylocta-2,4-diene dictates its electronic properties. Molecular orbital (MO) theory provides a framework for understanding this.

Methodology: Calculations would be performed to determine the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Electrostatic potential maps would also be generated to visualize the charge distribution across the molecule.

Expected Findings: The HOMO and LUMO energies are key indicators of the molecule's ability to donate or accept electrons, respectively, and are central to predicting its reactivity in pericyclic reactions. The electron density would be shown to be delocalized across the four-carbon conjugated system. An electrostatic potential map would likely show regions of higher electron density (negative potential) associated with the π-bonds, indicating the sites most susceptible to electrophilic attack.

| Property | Calculated Value |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

| Dipole Moment (Debye) | Data Not Available |

This table is illustrative. No published data for 3,7-Dimethylocta-2,4-diene is available.

Enzymatic Transformations and Biocatalysis Involving 3,7 Dimethylocta 2,4 Diene and Analogues

Enzyme Substrate Specificity and Catalytic Mechanisms

The interaction between an enzyme and its substrate is highly specific, governed by the three-dimensional structure of the enzyme's active site. Research into enzymes like linalool (B1675412) dehydratase-isomerase, terpene synthases, and squalene-hopene cyclase reveals intricate mechanisms for transforming terpene structures, including diene analogues.

Linalool dehydratase-isomerase (LinD) is a bifunctional enzyme that plays a crucial role in the anaerobic degradation of monoterpenes. nih.govnih.gov It catalyzes two primary reactions: the dehydration of the tertiary alcohol linalool to myrcene (B1677589) and the isomerization of the primary allylic alcohol geraniol (B1671447) to its isomer, linalool. nih.gov The enzyme, isolated from Castellaniella defragrans, does not require cofactors and can catalyze these reactions in both directions, depending on thermodynamic equilibrium. nih.govnih.gov

The catalytic activity of LinD is not limited to its natural substrates. Studies have demonstrated that variants of LinD can be engineered to convert other small alkenols into valuable conjugated dienes. For example, specific mutants show increased activity in converting but-2-en-1-ol (crotyl alcohol) and but-3-en-2-ol into 1,3-butadiene (B125203), an important industrial chemical. google.com This highlights the potential of LinD as a biocatalyst for producing various conjugated dienes from corresponding allylic and homoallylic alcohols. google.com Mutational analysis has identified key amino acid residues, such as D39, C171, H129, and C180, as essential for the enzyme's dehydration and isomerization functions, likely through mechanisms involving water activation and substrate protonation/deprotonation.

| Enzyme | Substrate(s) | Product(s) | EC Number | Source Organism |

| Linalool Dehydratase-Isomerase (LinD) | Linalool, Geraniol, Myrcene | Myrcene, Linalool | 4.2.1.127 | Castellaniella defragrans |

| Engineered LinD Variants | Crotyl alcohol, But-3-en-2-ol | 1,3-Butadiene | N/A | N/A |

Terpene synthases (TPSs) are a diverse class of enzymes that catalyze the conversion of acyclic prenyl diphosphates, such as farnesyl diphosphate (B83284) (FPP), into a vast array of cyclic and acyclic terpenes. nih.govnih.gov These enzymes exhibit remarkable control over complex carbocationic reaction cascades, leading to products with high stereospecificity. nih.gov

The plasticity of the active site of some terpene synthases allows them to accept and process synthetic, non-natural analogues of their native substrates. By modifying the substrate, such as FPP, it is possible to generate novel terpenoid structures not found in nature. For instance, bacterial sesquiterpene synthases have been used to convert various FPP analogues, yielding previously unknown compounds. nih.gov This approach provides insights into the enzyme's reaction mechanism by observing how substrate modifications, like blocking certain reactive positions, alter the cyclization pathways. nih.gov The use of substrate analogues can open new reaction paths, demonstrating the potential to expand the chemical diversity of terpenoids through biocatalysis. nih.govnih.gov

Squalene-hopene cyclase (SHC) is a bacterial enzyme that catalyzes one of the most complex single-step reactions in biochemistry: the cyclization of the linear triterpene squalene into the pentacyclic hopene and hopanol. wikipedia.orgresearchgate.net This transformation involves the formation of five rings and nine stereocenters in a concerted cascade of carbocationic rearrangements. wikipedia.org

A significant challenge in chemical synthesis is the control of stereochemistry, particularly when starting materials are mixtures of geometric isomers (E/Z isomers). researchgate.net Remarkably, SHC enzymes can be engineered to overcome this limitation. Through synergistic active site and tunnel engineering, researchers have tailored SHCs to perform stereoconvergent cyclizations. researchgate.netchemrxiv.org This means the enzyme can accept a mixture of cis/trans (E/Z) terpene isomers and convert them into a single stereoisomer product. researchgate.netchemrxiv.org This capability is of great value as it bypasses the need for costly separation of isomers before the reaction. researchgate.net This tailored biocatalysis enables the streamlined, target-oriented synthesis of specific chiral terpene scaffolds from mixed isomeric precursors. nih.gov

Hydro-lyases are enzymes that catalyze the addition or removal of water to a C=C double bond, a fundamental transformation in organic chemistry. The aforementioned Linalool Dehydratase-Isomerase (LinD) is classified as a hydro-lyase (EC 4.2.1.127). nih.govenzyme-database.org Its natural function involves the reversible hydration of the monoterpene myrcene to form the tertiary alcohol linalool. nih.govenzyme-database.org

This catalytic function is central to the transformation of diene structures. The enzyme facilitates the site-selective addition of a water molecule across a specific double bond within the diene substrate. researchgate.net This reaction is crucial in the anaerobic metabolism of hydrocarbons and demonstrates a biological mechanism for transforming non-activated alkenes into alcohols, a reaction with significant potential in biotechnology for the production of fine chemicals. researchgate.net

Biocatalytic Approaches in Organic Synthesis

The unique properties of enzymes, particularly their high stereoselectivity, make them powerful tools in modern organic synthesis. Biocatalytic methods are increasingly employed to produce chiral compounds that are valuable as pharmaceuticals, agrochemicals, and fragrances.

Stereoselective enzymatic acylation is a widely used method for the kinetic resolution of racemic mixtures of alcohols. mdpi.com This process typically employs hydrolytic enzymes like lipases, which, in low-polarity organic solvents, can catalyze transesterification reactions. researchgate.net In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol at a much higher rate than the other, allowing for the separation of the two enantiomers. mdpi.com

The mechanism involves the enzyme's "catalytic triad" (typically serine, histidine, and aspartate residues), which activates an acyl donor (often an enol ester like vinyl acetate). mdpi.comresearchgate.net The resulting acyl-enzyme intermediate then reacts preferentially with one of the alcohol enantiomers that fits better into the enzyme's chiral active site. mdpi.com This process yields an enantioenriched ester and the unreacted, enantioenriched alcohol. This biocatalytic strategy is highly effective for synthesizing a wide range of chiral building blocks used in the production of biologically active compounds. researchgate.net

| Enzyme Type | Reaction | Application | Key Feature |

| Lipases, Esterases | Transesterification (Acylation) | Kinetic resolution of racemic alcohols | High enantioselectivity |

Engineering of Metabolic Pathways for Specialized Metabolite Production

The biosynthesis of 3,7-Dimethylocta-2,4-diene, a monoterpene, originates from the fundamental C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two primary pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govd-nb.info The MEP pathway is principally responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids, making it the direct source of precursors for 3,7-Dimethylocta-2,4-diene. nih.govnih.gov The MVA pathway typically produces sesquiterpenes (C15) and triterpenes (C30). nih.gov

Metabolic engineering aims to modify an organism's genetic and regulatory processes to enhance the production of specific compounds. scispace.com For specialized metabolites like terpenoids, this involves redirecting metabolic flux towards the desired product. nih.gov Key strategies often focus on optimizing the supply of IPP and DMAPP and enhancing the activity of the specific terpene synthases (TPSs) that catalyze the final step in the formation of the terpene skeleton. nih.gov

Several genetic strategies have been successfully employed to increase terpenoid yield in various host organisms, including plants and microbes. d-nb.info A common approach is the overexpression of genes encoding rate-limiting enzymes within the biosynthetic pathway. nih.gov For the MEP pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is a key enzyme catalyzing the first committed step, and its overexpression has been shown to increase the production of various terpenoids. nih.gov Another strategy involves introducing and expressing entire heterologous biosynthetic pathways, such as expressing the MVA pathway from yeast in E. coli, to boost the precursor supply. nih.gov Furthermore, blocking or down-regulating competing pathways that drain the precursor pool away from the target metabolite is another effective technique. researchgate.net The subcellular localization of introduced enzymes and the availability of precursor pools are critical factors for successful engineering outcomes. d-nb.inforesearchgate.net

Dynamic metabolic engineering represents a more advanced approach, where gene expression is regulated in response to changing conditions within the cell or its environment. nih.govnih.gov This allows for a balance between normal cellular growth and the production of the desired metabolite, which can sometimes be toxic to the host cell at high concentrations. nih.gov These strategies, by manipulating precursor availability and pathway efficiency, provide a powerful toolkit for enhancing the production of specific terpenoids like 3,7-Dimethylocta-2,4-diene in engineered biological systems.

Table 1: Common Metabolic Engineering Strategies for Terpenoid Production

| Strategy | Target/Approach | Rationale |

| Overexpression of Key Enzymes | Upregulate genes for rate-limiting enzymes (e.g., DXS in the MEP pathway). | Increase metabolic flux through the pathway by removing bottlenecks, boosting precursor supply. nih.govnih.gov |

| Heterologous Pathway Expression | Introduce an entire biosynthetic pathway (e.g., MVA pathway) into a host organism. | Provide an additional source of universal terpene precursors (IPP and DMAPP). nih.gov |

| Blocking Competing Pathways | Down-regulate or knock out genes for enzymes that divert precursors to other products. | Maximize the metabolic flux directed towards the synthesis of the target terpenoid. researchgate.net |

| Transcription Factor Engineering | Modify the expression of transcription factors that regulate multiple genes in a pathway. | Achieve coordinated regulation of the entire biosynthetic pathway for a more balanced output. nih.gov |

| Dynamic Regulation | Use inducible promoters or sensor-regulator systems to control gene expression over time. | Balance cell growth with product synthesis, avoiding the accumulation of toxic intermediates. nih.govnih.gov |

Inhibition Studies of Enzymes by Diene Derivatives

While specific enzyme inhibition studies focusing on 3,7-Dimethylocta-2,4-diene are not extensively documented, research on analogous compounds containing a diene structural motif provides insight into their potential as enzyme inhibitors. The conjugated diene system can be a critical pharmacophore that interacts with enzyme active sites.

One study investigated a series of δ-aryl-1,3-dienesulfonyl fluorides as inhibitors of cholinesterases, enzymes relevant to neurodegenerative diseases like Alzheimer's. tandfonline.com Within this series, several compounds demonstrated potent and selective inhibition of butyrylcholinesterase (BuChE). Compound A10 from this series was identified as a particularly effective and selective BuChE inhibitor, with an IC₅₀ value of 3.62 μM for the human form of the enzyme (hBuChE). tandfonline.com The inhibitory mechanism was determined to be of a mixed competitive type. tandfonline.com

Structure-activity relationship (SAR) analysis from this research revealed key structural features of the diene derivatives that influence their inhibitory activity. tandfonline.com The nature and position of substituents on the aryl ring attached to the diene system were found to be significant. For instance, methoxy (-OCH₃) groups were generally more favorable for activity than methyl (-CH₃) or halogen groups. Furthermore, the stereochemistry and electronic properties of the diene core are crucial for proper orientation and binding within the enzyme's active site. These findings underscore that the diene moiety can serve as a scaffold for designing specific enzyme inhibitors, where modifications to peripheral chemical groups can fine-tune potency and selectivity. tandfonline.com

Table 2: Inhibitory Activity of Selected δ-Aryl-1,3-diene Derivatives on Butyrylcholinesterase (BuChE)

| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Type |

| A10 | eqBuChE | 0.021 | Mixed Competitive |

| A10 | hBuChE | 3.62 | Mixed Competitive |

| A1 | eqBuChE | 0.052 | Not Specified |

| A7 | eqBuChE | 0.035 | Not Specified |

| B1 | eqBuChE | 0.076 | Not Specified |

| Data sourced from a study on δ-aryl-1,3-dienesulfonyl fluorides. 'eqBuChE' refers to equine butyrylcholinesterase and 'hBuChE' refers to human butyrylcholinesterase. tandfonline.com |

Analytical Methodologies for the Detection and Quantification of 3,7 Dimethylocta 2,4 Diene

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of 3,7-Dimethylocta-2,4-diene, providing the necessary separation from other components in a mixture. Gas chromatography, in particular, is well-suited for this volatile compound.

The presence of a chiral center in 3,7-Dimethylocta-2,4-diene means it can exist as different enantiomers, which are non-superimposable mirror images. These stereoisomers often exhibit distinct biological activities, making their separation and quantification crucial. Chiral gas chromatography is the premier technique for this purpose. nih.gov

The fundamental principle of chiral GC lies in the use of a chiral stationary phase (CSP) within the capillary column. azom.com Cyclodextrin derivatives are widely used as CSPs for the enantioselective analysis of volatile compounds like terpenes. tomsic.co.jpresearchgate.net These cyclic oligosaccharides are themselves chiral and create a chiral environment within the column. diva-portal.org The separation mechanism, known as chiral recognition, involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. azom.com These complexes have different thermodynamic stabilities, resulting in different retention times and, consequently, separation of the enantiomers. azom.com

Commonly used chiral stationary phases for separating terpene-like compounds include derivatized beta-cyclodextrins coated on polysiloxane polymers. gcms.cz For instance, columns like the Rt-βDEXse, which contains 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, have proven effective in separating various chiral compounds. nih.gov Optimization of the separation involves careful control of chromatographic parameters such as the temperature program, carrier gas flow rate, and column length. In complex matrices like essential oils, achieving baseline separation can be challenging due to overlapping peaks from other components. tomsic.co.jp In such cases, multi-dimensional gas chromatography (MDGC) can be employed, where a fraction from a primary non-chiral column is transferred to a second chiral column for enhanced resolution. tomsic.co.jp

| Parameter | Example Specification | Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | Derivatized β-cyclodextrin (e.g., 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) | nih.govgcms.cz |

| Column Type | Fused Silica Capillary Column | tomsic.co.jp |

| Typical Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | semanticscholar.org |

| Carrier Gas | Helium or Hydrogen | semanticscholar.org |

| Temperature Program | Initial hold at 60°C, followed by a ramp of 2-5°C/min to a final temperature of 200-240°C | semanticscholar.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.net |

For the unambiguous identification and quantification of 3,7-Dimethylocta-2,4-diene in complex samples, the coupling of gas chromatography with mass spectrometry (GC-MS) is the standard and most powerful technique. azom.comnih.gov This hyphenated method combines the high separation efficiency of GC with the sensitive and specific detection capabilities of MS.

As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that serves as a chemical "fingerprint." By comparing the acquired mass spectrum of an unknown peak with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library, the compound can be identified with a high degree of confidence.

The analysis of natural extracts, such as essential oils, often reveals a multitude of compounds. GC-MS is indispensable for identifying individual components, including isomers of 3,7-Dimethylocta-2,4-diene, within these mixtures. The quantitative analysis is typically performed by integrating the peak area of a specific ion (selected ion monitoring, SIM) or the total ion chromatogram (TIC) and comparing it to the response of a known concentration of a standard.

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC Column | DB-5MS, HP-5MS (5% Phenyl-methylpolysiloxane) | semanticscholar.org |

| Injection Mode | Splitless or Split (e.g., 250:1 for concentrated samples) | scientificss.co.uk |

| Inlet Temperature | 250 °C | scientificss.co.uk |

| Oven Program | Start at 45-70°C, ramp at 8.5-12°C/min to 250-325°C | scientificss.co.uk |

| MS Ion Source Temp | 200-230 °C | |

| Ionization Energy | 70 eV | |

| Mass Range | 50-550 amu |

Spectroscopic Detection and Quantification Methods (as applied to complex matrices and natural extracts)

While GC-MS is a powerful tool, other spectroscopic methods can also be applied for the detection and quantification of 3,7-Dimethylocta-2,4-diene, especially for rapid analysis or when chromatographic separation is not required.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated diene system in the structure of 3,7-Dimethylocta-2,4-diene makes it a strong absorber of ultraviolet radiation. Conjugated dienes typically exhibit intense absorption (a K-band) in the 215-250 nm region of the UV spectrum. researchgate.netlibretexts.org Specifically, lipid hydroperoxides containing conjugated diene structures are known to have a maximum absorbance (λmax) at approximately 233-234 nm. researchgate.nettaylorandfrancis.com This characteristic absorption allows for the direct spectrophotometric quantification of conjugated dienes in lipid extracts from various matrices, including oils and plasma. researchgate.nettaylorandfrancis.comresearchgate.net Although this method is simple and rapid, its specificity can be limited in complex mixtures, as other compounds may also absorb in this region. taylorandfrancis.com To improve accuracy, the absorbance of a non-oxidized blank sample can be subtracted, or second-derivative spectroscopy can be used to resolve the diene peak from the background absorbance, with characteristic minima appearing at 233 and 241 nm in plasma lipid extracts. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a highly effective tool for both the structural elucidation and quantification of compounds in natural extracts, often with minimal sample preparation. nih.govnih.gov ¹H NMR, in particular, can provide a quantitative profile of the major components in an extract. researchgate.net Specific protons in the 3,7-Dimethylocta-2,4-diene molecule will produce characteristic signals in the NMR spectrum with distinct chemical shifts and coupling constants. By integrating the area of a unique signal corresponding to the target compound and comparing it to the integral of an internal standard of known concentration, a precise quantification (a technique known as qNMR) can be achieved. nih.gov Advanced 2D NMR techniques, such as COSY and HMBC, can be used to confirm the structure of the compound within the complex extract. iipseries.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 3,7-Dimethylocta-2E,4E-diene with high stereochemical purity?

- Methodological Answer : Utilize Wittig or Horner-Wadsworth-Emmons reactions with 3,7-dimethyloctyl-triphenylphosphonium bromide and α,β-unsaturated aldehydes. Monitor reaction conditions (e.g., temperature, solvent polarity) to favor E,E-diene formation. Characterize products via (δ 5.2–5.6 ppm for conjugated dienes) and GC-MS to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

- Methodological Answer : Combine , , and NOESY to assign double-bond configurations. X-ray crystallography (as in derivatives like 3-[(E)-3,7-dimethylocta-2,6-dienyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine) provides definitive structural validation .

Q. How can kinetic studies be designed to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use HPLC or UV-Vis spectroscopy to track degradation rates. Apply Arrhenius plots for thermal stability analysis and pseudo-first-order kinetics for pH-dependent hydrolysis. Include control experiments with antioxidants (e.g., BHT) to isolate oxidation pathways .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, MD simulations) predict the regioselectivity of electrophilic additions to this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to model frontier molecular orbitals (HOMO/LUMO) and identify electron-rich regions. Compare simulated chemical shifts with experimental data to validate predictive accuracy .

Q. How do stereochemical variations in this compound derivatives influence their bioactivity in enzyme inhibition studies?

- Methodological Answer : Synthesize E/Z isomers and test inhibition kinetics against target enzymes (e.g., cytochrome P450 isoforms). Use molecular docking to correlate diene geometry with binding affinity and IC values. Address discrepancies via free-energy perturbation (FEP) simulations .

Q. What statistical frameworks resolve contradictions in reported bioactivity data for this compound across independent studies?

- Methodological Answer : Apply meta-analysis tools (e.g., random-effects models) to aggregate data from heterogeneous sources. Stratify results by experimental conditions (e.g., solvent systems, assay protocols) and assess bias via funnel plots or Egger’s regression .

Q. How can isotopic labeling (e.g., , ) elucidate metabolic pathways of this compound in cellular models?

- Methodological Answer : Incubate labeled compounds with hepatocyte cultures and track metabolites via LC-HRMS. Use tandem MS/MS fragmentation patterns to identify hydroxylation or epoxidation products. Compare results with in silico predictions (e.g., BioTransformer) .

Data Analysis and Reproducibility

Q. What criteria ensure rigorous reproducibility in synthesizing this compound across laboratories?

- Methodological Answer : Adopt standardized reporting formats (e.g., MIChI guidelines) detailing reaction scales, purification methods, and analytical thresholds (e.g., ≥95% purity by HPLC). Share raw spectral data via open-access repositories to enable cross-validation .

Q. How should researchers handle conflicting crystallographic data for this compound derivatives?

- Methodological Answer : Re-refine diffraction datasets using software like SHELXL or OLEX2. Validate hydrogen-bonding networks and torsional angles against Cambridge Structural Database (CSD) entries. Report R-factors and residual electron density maps transparently .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Synthetic Yield | 59–65% (Wittig reaction) | |

| δ 5.4–5.6 (m, 2H, CH=CH), δ 1.6 (s, 6H) | ||

| Thermal Stability | T = 180°C (DSC) | |

| LogP (Predicted) | 4.2 (ADMETLab 2.0) |

Critical Evaluation of Evidence

- Structural Reports : X-ray data from Acta Crystallographica Section E provides high-confidence structural benchmarks but lacks kinetic/thermodynamic parameters .

- Synthetic Protocols : Isomer ratios (E/Z) in highlight the need for reaction optimization, yet mechanistic explanations for byproduct formation are absent .

- Data Contradictions : Open-access repositories ( ) and meta-analytic tools are essential to reconcile bioactivity disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.